Cas no 6683-92-7 (1-Phenyl-2-pentanone)
1-Phenyl-2-pentanone Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylpentan-2-one
- 1-Phenyl-2-pentanone
- 2-Pentanone, 1-phenyl-
- 36VW7X5C4P
- NFKAWBGFIMBUMB-UHFFFAOYSA-N
- Benzyl propyl ketone
- 1-phenylpentanone
- n-Butylphenylketone
- Propyl-benzyl-keton
- benzyl-propyl-ketone
- 1-phenyl-pentan-2-one
- BENZYL-n-PROPYL KETONE
- TRA0038763
- NE20185
- VZ21624
- AK113874
- U242
- DS-6354
- o-toluoylchloride
- UNII-36VW7X5C4P
- EINECS 229-726-8
- F19922
- CS-W016112
- A835562
- AI3-24761
- EN300-64980
- MFCD00027142
- NS00036073
- 6683-92-7
- DTXSID70216954
- FT-0636235
- AKOS010016483
- SCHEMBL107900
- Q27256592
- AMY23646
- Z513733628
- 1-Phenyl-2-pentanone; Benzyl propyl ketone
- DB-054968
- DTXCID00139445
-
- MDL: MFCD00027142
- Inchi: 1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
- InChI Key: NFKAWBGFIMBUMB-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)CCC
Computed Properties
- Exact Mass: 162.10400
- Monoisotopic Mass: 162.104465066 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 162.23
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not available
- PSA: 17.07000
- LogP: 2.59830
- Solubility: Not available
1-Phenyl-2-pentanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Phenyl-2-pentanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064683-5g |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 5g |
$160.71 | 2023-09-01 | |
| Alichem | A019064683-10g |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 10g |
$267.27 | 2023-09-01 | |
| Alichem | A019064683-25g |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 25g |
$535.33 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024152-1g |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 1g |
¥218 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P839468-1g |
1-Phenylpentan-2-one |
6683-92-7 | 95% | 1g |
428.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ356-5g |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 5g |
1547.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ356-1g |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 1g |
462.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ356-50mg |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 50mg |
65.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ356-250mg |
1-Phenyl-2-pentanone |
6683-92-7 | 95% | 250mg |
229CNY | 2021-05-08 | |
| Apollo Scientific | OR962924-1g |
1-Phenylpentan-2-one |
6683-92-7 | 95% | 1g |
£44.00 | 2025-02-20 |
1-Phenyl-2-pentanone Suppliers
1-Phenyl-2-pentanone Related Literature
-
Fiona McKerlie,Iain M. Rudkin,Graham Wynne,David J. Procter Org. Biomol. Chem. 2005 3 2805
-
Tanja Knaus,Wesley B?hmer,Francesco G. Mutti Green Chem. 2017 19 453
-
Yin-Yin Hsu,Sheng-Qi Luo,Bor-Cherng Hong,Su-Ying Chien Org. Biomol. Chem. 2022 20 3292
-
Yulia A. Konik,Marina Kudrjashova,Nele Konrad,Sandra Kaabel,Ivar J?rving,Margus Lopp,Dzmitry G. Kananovich Org. Biomol. Chem. 2017 15 4635
Additional information on 1-Phenyl-2-pentanone
1-Phenyl-2-pentanone (CAS No. 6683-92-7): A Versatile Building Block in Pharmaceutical and Materials Science
1-Phenyl-2-pentanone, also known as CAS No. 6683-92-7, is a multifunctional ketone compound that has garnered significant attention in both pharmaceutical research and materials science. This compound, characterized by its aromatic ring and aliphatic chain, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, biocompatible material development, and green chemistry applications. The unique structural features of 1-Phenyl-2-pentanone enable it to participate in diverse chemical reactions, making it a valuable asset in synthetic organic chemistry.
The molecular formula of 1-Phenyl-2-pentanone is C10H12O, with a molecular weight of approximately 152.21 g/mol. Its chemical structure consists of a benzene ring connected to a pentanone group, creating a hybrid of aromatic and aliphatic functionalities. This structural duality allows the compound to exhibit both electrophilic and nucleophilic properties, which are essential for its reactivity in organic synthesis. The physical properties of 1-Phenyl-2-pentanone include a boiling point of around 220°C and a melting point of approximately 55°C, making it suitable for use in controlled reaction conditions.
Recent advancements in computational chemistry have provided deeper insights into the reaction mechanisms of 1-Phenyl-2-pentanone. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility in the synthesis of targeted drug molecules. Researchers utilized 1-Phenyl-2-pentanone as a key intermediate to develop selective inhibitors for protease enzymes, which are implicated in various neurodegenerative diseases. This application underscores the compound's role in drug discovery and its potential to address unmet medical needs.
In the field of materials science, 1-Phenyl-2-pentanone has been explored for its photophysical properties. A 2023 paper in *Advanced Materials* reported that the compound exhibits fluorescence under specific excitation wavelengths, making it a candidate for optoelectronic devices. The aromatic ring of 1-Phenyl-3-pentanone (a related compound) contributes to its electron delocalization, which enhances light emission efficiency. These properties have sparked interest in its application for organic light-emitting diodes (OLEDs).
1-Phenyl-2-pentanone is also being investigated for its biocompatibility in nanomaterial synthesis. A 2023 study in *ACS Nano* highlighted its use as a ligand in the creation of nanoparticles with enhanced drug delivery capabilities. The aliphatic chain of the compound facilitates surface functionalization, allowing for the controlled release of therapeutic agents. This application is particularly relevant in targeted drug delivery systems, where precise control over drug release profiles is critical.
From a synthetic chemistry perspective, 1-Phenyl-2-pentanone is a versatile building block that can undergo various reaction pathways. For instance, it can participate in C–C bond formation reactions such as aldol condensations and Michael additions. These reactions are fundamental in the synthesis of complex organic molecules. The electrophilic nature of the ketone group makes it an ideal electrophile in nucleophilic substitution reactions.
Recent green chemistry initiatives have also focused on the sustainable synthesis of 1-Phenyl-2-pentanone. A 2023 study in *Green Chemistry* proposed a catalytic method using transition metal catalysts to reduce energy consumption and waste generation. This approach aligns with the growing emphasis on environmentally friendly chemical processes. The catalytic efficiency of the method was demonstrated through high-yield synthesis of 1-Phenyl-2-pentanone, highlighting its potential for industrial applications.
1-Phenyl-2-pentanone is also being explored for its antimicrobial properties. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported that the compound exhibits bacteriostatic activity against Gram-positive bacteria. The aromatic ring and aliphatic chain of the molecule may interact with cell membrane components, disrupting bacterial growth. This finding suggests potential applications in the development of antimicrobial agents for clinical use.
Furthermore, 1-Phenyl-2-pentanone has been integrated into polymer science research. A 2023 paper in *Macromolecules* described its use as a monomer in the synthesis of polymers with tunable properties. The ketone group can participate in cross-linking reactions, enabling the creation of materials with specific mechanical and thermal properties. This application is particularly relevant in the development of biodegradable polymers for medical and environmental applications.
The synthetic versatility of 1-Phenyl-2-pentanone has also led to its use in agricultural chemistry. A 2023 study in *Journal of Agricultural and Food Chemistry* explored its potential as a pesticide. The aromatic ring and aliphatic chain may contribute to its insecticidal activity by interacting with target enzymes in pests. This application highlights the compound's broader utility beyond pharmaceutical and materials science.
1-Phenyl-2-pentanone continues to be a focal point in interdisciplinary research, bridging pharmaceutical science, materials science, and environmental chemistry. Its unique chemical structure and reactivity make it a valuable building block for the development of new therapeutic agents, nanomaterials, and sustainable chemical processes. As research progresses, the applications of 1-Phenyl-2-pentanone are expected to expand, further cementing its role in innovative chemical technologies.
6683-92-7 (1-Phenyl-2-pentanone) Related Products
- 32508-90-0(2-Nonanone, 1-phenyl-)
- 6683-96-1(2-Octanone, 1-phenyl-)
- 3318-61-4(1-Phenylpentane-2,4-dione)
- 51307-04-1(2,4-Pentanedione, 1,5-diphenyl-)
- 25870-62-6(1-Phenyl-2-hexanone)
- 105994-83-0(2-Pentanone, 1-(4-methylphenyl)-)
- 32776-14-0(2,5-Hexanedione, 1-phenyl-)
- 6683-94-9(1-Phenyl-2-heptanone)
- 37985-17-4(1,4-diphenylbutan-2-one)
- 51439-05-5(2-Tetradecanone, 1-phenyl-)